2-Cyano-5-(4-hydroxymethylphenyl)phenol
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Overview
Description
2-Cyano-5-(4-hydroxymethylphenyl)phenol is an organic compound with the molecular formula C14H11NO2. This compound is characterized by the presence of a cyano group (-CN) and a hydroxymethyl group (-CH2OH) attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-(4-hydroxymethylphenyl)phenol typically involves the reaction of 4-hydroxymethylbenzaldehyde with a suitable nitrile source under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The industrial process would also incorporate purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-(4-hydroxymethylphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The cyano group can be reduced to form an amine group.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions, respectively.
Major Products Formed
Oxidation: 2-Cyano-5-(4-carboxyphenyl)phenol
Reduction: 2-Amino-5-(4-hydroxymethylphenyl)phenol
Substitution: Various esters or ethers depending on the reagents used
Scientific Research Applications
2-Cyano-5-(4-hydroxymethylphenyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-5-(4-hydroxymethylphenyl)phenol involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to bind to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-5-(4-methylphenyl)phenol
- 2-Cyano-5-(4-ethylphenyl)phenol
- 2-Cyano-5-(4-methoxyphenyl)phenol
Uniqueness
2-Cyano-5-(4-hydroxymethylphenyl)phenol is unique due to the presence of both a cyano group and a hydroxymethyl group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications. The hydroxymethyl group, in particular, allows for additional derivatization and functionalization, which can be advantageous in synthetic chemistry and drug design.
Properties
IUPAC Name |
2-hydroxy-4-[4-(hydroxymethyl)phenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c15-8-13-6-5-12(7-14(13)17)11-3-1-10(9-16)2-4-11/h1-7,16-17H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMZBVRLTGDLDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC(=C(C=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684670 |
Source
|
Record name | 3-Hydroxy-4'-(hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262003-16-6 |
Source
|
Record name | 3-Hydroxy-4'-(hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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